molecular formula C8H11FN2O B1507155 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol CAS No. 1000981-38-3

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol

Cat. No.: B1507155
CAS No.: 1000981-38-3
M. Wt: 170.18 g/mol
InChI Key: WNCVNUFCEHCFON-UHFFFAOYSA-N
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Description

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is a fluorinated organic compound characterized by the presence of a fluorine atom on the pyridine ring and an amino group attached to a propanol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol typically involves the reaction of 6-fluoropyridine-2-amine with an appropriate alkylating agent, such as 1,3-dibromopropane, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, and the product is continuously extracted.

Chemical Reactions Analysis

Types of Reactions: 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-((6-Fluoropyridin-2-yl)amino)propanal or 3-((6-Fluoropyridin-2-yl)amino)propanoic acid.

  • Reduction: 3-((6-Fluoropyridin-2-yl)amino)propan-1-amine or this compound.

  • Substitution: Various fluorinated or aminated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

Medicine: The compound's derivatives are explored for their potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

  • 3-((6-Chloropyridin-2-yl)amino)propan-1-ol

  • 3-((6-Bromopyridin-2-yl)amino)propan-1-ol

  • 3-((6-Iodopyridin-2-yl)amino)propan-1-ol

Uniqueness: 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound's stability and reactivity, making it particularly useful in certain applications.

Properties

IUPAC Name

3-[(6-fluoropyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCVNUFCEHCFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724496
Record name 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000981-38-3
Record name 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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